S(-)-Cyanopindolol (hemifumarate) is a chemical compound recognized for its role as a selective antagonist at serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes, as well as a beta-adrenergic receptor antagonist. The compound is primarily utilized in research settings to explore its pharmacological properties and potential therapeutic applications. The chemical name for S(-)-Cyanopindolol is 4-[3-[tert-butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate, and it has a molecular formula of CHNO·0.5CHO with a molecular weight of approximately 345.4 g/mol. Its CAS number is 69906-86-1 .
The synthesis of S(-)-Cyanopindolol involves several key steps:
The molecular structure of S(-)-Cyanopindolol can be described as follows:
S(-)-Cyanopindolol participates in various chemical reactions primarily due to its functional groups:
These reactions are critical for understanding how S(-)-Cyanopindolol exerts its biological effects and how it can be utilized therapeutically .
S(-)-Cyanopindolol functions primarily through its antagonistic actions on serotonin receptors (5-HT1A/1B) and beta-adrenergic receptors:
The balance between these mechanisms underlies its potential therapeutic applications in treating conditions like anxiety disorders and hypertension .
The compound's stability under various conditions (light, temperature) should be assessed for practical applications in laboratory settings .
S(-)-Cyanopindolol is primarily used in scientific research:
S(-)-Cyanopindolol (hemifumarate) exhibits a unique pharmacological profile as a high-affinity antagonist at both serotonergic (5-HT1A and 5-HT1B) and β-adrenergic receptors. This dual-receptor antagonism occurs through distinct but complementary molecular pathways. At serotonergic receptors, S(-)-Cyanopindolol binds with nanomolar affinity to presynaptic 5-HT1B autoreceptors (Ki ≈ 0.2-0.4 nM), effectively blocking the negative feedback mechanism that regulates serotonin release in the central nervous system [1] [5]. Concurrently, it antagonizes β-adrenergic receptors with comparable potency, particularly demonstrating high affinity for β1-adrenoceptors (pKb = 9.0-9.5) and moderate affinity for β2- and β3-subtypes [1] [3] [6].
The molecular basis for this dual antagonism lies in the compound's structural features that enable complementary interactions with divergent receptor architectures. X-ray crystallographic studies of cyanopindolol-bound β1-adrenoceptor reveal specific interactions: the secondary amine forms hydrogen bonds with Asp121³·³² in transmembrane helix 3 (TM3), while the cyanogroup at the 2-position of the indole ring interacts with Ser211⁵·⁴² in TM5 [1] [7]. Simultaneously, the indole nitrogen establishes a hydrogen bond with Asn329⁷·³⁹ in TM7. This binding configuration effectively stabilizes the receptor in an inactive conformation [1] [7].
Table 1: Affinity Profile of S(-)-Cyanopindolol at Key Receptor Targets
Receptor Type | Subtype | Affinity (Ki or pKb) | Functional Effect |
---|---|---|---|
Serotonergic | 5-HT1A | 0.5-1.0 nM | Competitive antagonism |
Serotonergic | 5-HT1B | 0.2-0.4 nM | Presynaptic autoreceptor blockade |
β-Adrenergic | β1 | pKb 9.0-9.5 | Inverse agonism |
β-Adrenergic | β2 | pKb 8.5-8.9 | Competitive antagonism |
β-Adrenergic | β3 | pKb 7.0-7.5 | Partial agonism at high concentrations |
Functionally, this dual antagonism manifests as increased synaptic serotonin availability due to 5-HT1B autoreceptor blockade, coupled with inhibition of catecholamine signaling at β-adrenoceptors. Electrophysiological studies in rat brain cortex slices demonstrate that S(-)-Cyanopindolol (0.1-10 nM) concentration-dependently increases electrically-evoked [³H]-serotonin overflow by 40-60% above baseline, an effect prevented by pretreatment with the serotonin receptor antagonist metitepin [5]. This unique pharmacological profile enables simultaneous modulation of two major neurotransmitter systems implicated in numerous physiological processes and disorders.
The pharmacological activity of cyanopindolol demonstrates pronounced stereoselectivity, with the S(-)-enantiomer exhibiting superior binding characteristics compared to its R(+)-counterpart. This enantiomeric specificity is particularly evident at serotonergic receptors, where S(-)-Cyanopindolol shows approximately 30-fold higher potency than the R(+)-enantiomer in functional assays [4] [5]. Quantitative pharmacological analysis reveals an apparent pA2 value of 8.30 for S(-)-Cyanopindolol at presynaptic serotonin autoreceptors in rat brain cortex, compared to 6.83 for the R(+)-enantiomer – indicating significantly greater antagonistic potency of the S(-)-configuration [5].
The structural basis for this stereoselectivity resides in the optimal three-dimensional orientation of the molecule's chiral center, which enables preferential interactions with key residues in the ligand-binding pocket. X-ray crystallographic studies of β1-adrenoceptor bound to cyanopindolol show that the S(-)-enantiomer adopts a conformation that allows simultaneous hydrogen bonding with Asp121³·³² and Ser211⁵·⁴², while the hydrophobic tert-butyl group engages with a subpocket formed by Phe289⁶·⁵¹, Phe290⁶·⁵², and Ile124³·³⁵ [4] [7]. This precise arrangement is sterically hindered in the R(+)-enantiomer due to unfavorable positioning of the hydroxypropoxy side chain relative to TM5.
Table 2: Stereoselective Binding of Cyanopindolol Enantiomers
Pharmacological Parameter | S(-)-Cyanopindolol | R(+)-Cyanopindolol | Selectivity Ratio (S/R) |
---|---|---|---|
Serotonin Autoreceptor pA2 | 8.30 ± 0.08 | 6.83 ± 0.12 | 30-fold |
β1-Adrenoceptor pKb | 9.42 ± 0.05 | 7.10 ± 0.15 | 200-fold |
5-HT1B Binding Ki (nM) | 0.23 ± 0.04 | 6.92 ± 0.87 | 30-fold |
Functional Efficacy at β3 | Partial agonist | Weak partial agonist | - |
The functional consequences of this stereoselectivity extend to differential signaling outcomes. Methylation at the 7-position of the indole ring (creating 7-methylcyanopindolol) further reduces efficacy at β1-adrenoceptors while maintaining high-affinity binding [4]. Specifically, 7-methylcyanopindolol acts as a very weak partial agonist of turkey β1AR (efficacy reduced by >80% compared to cyanopindolol) and an inverse agonist of human β2AR. Structural analysis reveals that this modification expands the orthosteric binding pocket by 0.3 Å and positions the hydroxyl group of Ser215⁵·⁴⁶ 0.8 Å further from the ligand, disrupting the hydrogen-bonding network necessary for receptor activation [4]. These findings underscore how subtle stereochemical modifications profoundly influence receptor interactions and functional outcomes.
S(-)-Cyanopindolol exerts profound effects on neurotransmitter dynamics through selective blockade of presynaptic serotonin autoreceptors. In rat brain cortex slices preincubated with [³H]-serotonin, S(-)-Cyanopindolol (1-10 nM) concentration-dependently increases electrically-evoked (3 Hz) serotonin release by 40-80%, effectively reversing the autoinhibitory feedback mechanism [5]. This presynaptic action demonstrates exceptional potency, with an apparent pA2 value of 8.29 against serotonin-induced inhibition of neurotransmitter release – approximately 20-fold more potent than the reference antagonist metitepin [5]. Crucially, this effect is specific to serotonergic autoreceptors, as S(-)-Cyanopindolol does not affect presynaptic α2-adrenoceptor-mediated modulation of serotonin release at concentrations up to 1 μM [5].
The molecular mechanism underlying this selective autoreceptor blockade involves stabilization of an inactive receptor conformation that prevents Gi/o protein coupling. NMR studies of β1-adrenoceptor indicate that partial agonists like cyanopindolol induce a unique conformational equilibrium between inactive and pre-active states [8]. Specifically, methionine residues in transmembrane domains 5 and 6 (M223⁵·⁵⁴ and M296⁶·⁴¹) serve as sensitive reporters of activation status, exhibiting chemical shift changes that correlate with ligand efficacy. S(-)-Cyanopindolol stabilizes an intermediate conformational state distinct from both the full agonist-bound and inverse agonist-bound receptor states [8]. This partial conformational change explains its ability to block presynaptic autoreceptor signaling while exhibiting partial agonism at other receptor types.
Table 3: Effects on Presynaptic Serotonin Autoreceptor Function
Parameter | S(-)-Cyanopindolol | Isoprenaline | ICI 118,551 |
---|---|---|---|
Max increase in evoked [³H]-5HT release | 80 ± 12% | No effect | No effect |
Apparent pA2 at 5-HT autoreceptor | 8.29 ± 0.11 | <5.0 | <5.5 |
EC50 for autoreceptor blockade | 0.8 ± 0.2 nM | >10,000 nM | >10,000 nM |
Effect on noradrenaline inhibition | No effect (pA2 <6.0) | Not tested | Not tested |
Functional implications extend beyond acute neurotransmitter release modulation. By blocking presynaptic 5-HT1B autoreceptors, S(-)-Cyanopindolol enhances serotonergic neurotransmission without inducing receptor internalization associated with full agonists. This pharmacological action has significant implications for understanding serotonin dynamics in neuropsychiatric conditions. Furthermore, studies indicate that the compound does not directly activate adenylyl cyclase through β-adrenoceptors at concentrations effective for autoreceptor blockade, preserving its selectivity for serotonergic modulation in the CNS [5] [8]. The preservation of this selectivity makes S(-)-Cyanopindolol an indispensable research tool for dissecting serotonergic circuitry and receptor-specific contributions to neurotransmission.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1